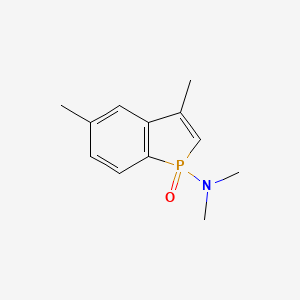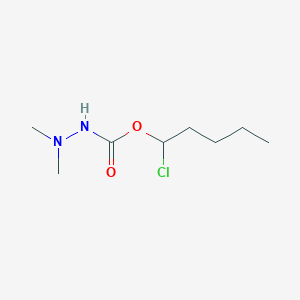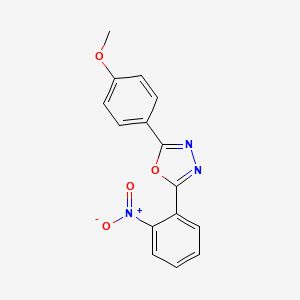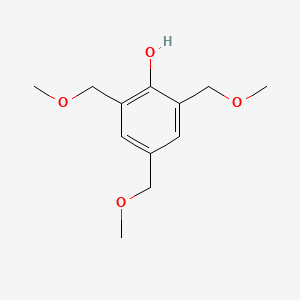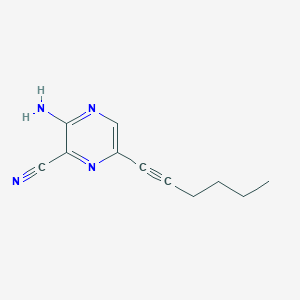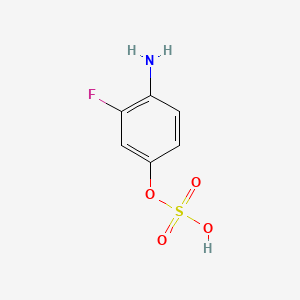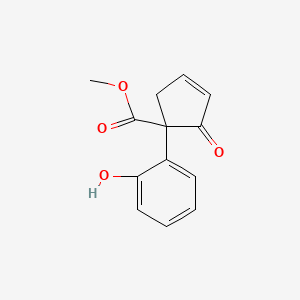![molecular formula C22H25NO4 B14337616 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 106028-59-5](/img/structure/B14337616.png)
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylpropyl group, an amino group, and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentylpropylamine. This is followed by the introduction of the hydroxybenzoyl group through a series of reactions, including acylation and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3-Cyclohexylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclopropylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclobutylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid stands out due to its specific cyclopentylpropyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.
Properties
CAS No. |
106028-59-5 |
|---|---|
Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-(3-cyclopentylpropylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c24-20-14-16(23-13-5-8-15-6-1-2-7-15)11-12-19(20)21(25)17-9-3-4-10-18(17)22(26)27/h3-4,9-12,14-15,23-24H,1-2,5-8,13H2,(H,26,27) |
InChI Key |
FPAGYJLRZCQLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


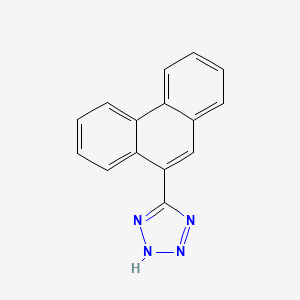
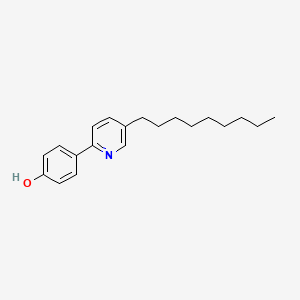
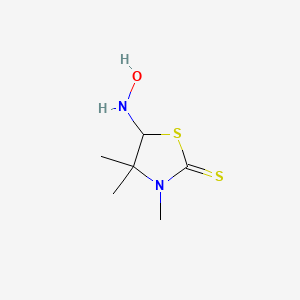


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
